1-(6-Chloropyridin-2-yl)-2-(3-methylisoxazol-5-yl)ethanone
Description
Properties
IUPAC Name |
1-(6-chloropyridin-2-yl)-2-(3-methyl-1,2-oxazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-5-8(16-14-7)6-10(15)9-3-2-4-11(12)13-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXIGRBZZYMIPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC(=O)C2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677516 | |
| Record name | 1-(6-Chloropyridin-2-yl)-2-(3-methyl-1,2-oxazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260783-70-7 | |
| Record name | 1-(6-Chloropyridin-2-yl)-2-(3-methyl-1,2-oxazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classical approach for ketone synthesis. In this context, 6-chloropicolinic acid chloride reacts with 3-methylisoxazole under Lewis acid catalysis (e.g., AlCl₃). A representative procedure involves:
-
Chlorination : 6-Chloropicolinic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
-
Coupling : The acyl chloride reacts with 3-methylisoxazole in dichloromethane at 0–5°C, yielding the ethanone after aqueous workup.
Optimization Notes :
Nucleophilic Substitution via Lithiation
Lithiation strategies enable direct functionalization of heteroaromatic rings. A protocol adapted from antifungal agent synthesis involves:
-
Lithiation of Chloropyridine :
-
2-Chloro-6-methylpyridine is treated with n-butyllithium (−78°C, THF).
-
Quenching with methyl isoxazole-5-carboxylate forms a secondary alcohol intermediate.
-
-
Oxidation to Ketone :
-
The alcohol is oxidized using Jones reagent (CrO₃/H₂SO₄) to yield the target ethanone.
-
Key Data :
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling offers regioselective control. A Suzuki-Miyaura approach was reported for analogous ethanones:
-
Boronate Preparation :
-
3-Methylisoxazole-5-boronic acid is synthesized via Miyaura borylation.
-
-
Coupling :
-
1-(6-Chloropyridin-2-yl)ethanone reacts with the boronate using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (4:1) at 80°C.
-
Outcomes :
-
Challenges: Homocoupling of boronic acid (15% side product) necessitates careful stoichiometry.
Process Optimization and Scale-Up
Solvent and Temperature Effects
Catalytic Innovations
-
Ultrasound-Assisted Synthesis :
Sonication during Zn-mediated debenzotriazolylation (source) cuts reaction time by 40% and improves yield to 85%. -
Microwave Activation :
Pilot-scale trials (1 kg) using microwave irradiation (150°C, 30 min) achieve 90% conversion vs. 65% under conventional heating.
Analytical Characterization
Spectroscopic Data
Purity and Stability
-
HPLC :
Retention time = 6.7 min (C18 column, 70:30 H₂O/ACN). -
Stability :
Degrades <5% over 6 months at −20°C in anhydrous DMSO.
Industrial-Scale Considerations
-
Cost Analysis :
-
Waste Management :
Cr byproducts from Jones oxidation require chelation (EDTA) before disposal.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloropyridin-2-yl)-2-(3-methylisoxazol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form a carboxylic acid derivative.
Reduction: The ethanone can be reduced to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 1-(6-Chloropyridin-2-yl)-2-(3-methylisoxazol-5-yl)acetic acid.
Reduction: 1-(6-Chloropyridin-2-yl)-2-(3-methylisoxazol-5-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Chloropyridin-2-yl)-2-(3-methylisoxazol-5-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and inflammatory diseases.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a tool compound in biological assays to study enzyme inhibition and receptor binding.
Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridin-2-yl)-2-(3-methylisoxazol-5-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural uniqueness lies in its dual heterocyclic framework. Below is a comparative analysis with analogous ethanone derivatives:
Key Observations:
- Heterocyclic Diversity : Unlike JWH-250 (indole-based) or the imidazo-oxazine derivative, the target compound combines pyridine and isoxazole rings, which may enhance its metabolic stability and binding affinity in biological systems .
- Functional Groups: The chlorine atom on the pyridine ring (vs.
- Synthetic Complexity : The imidazo-oxazine analog requires stringent safety protocols (100% concentration; GHS-compliant handling) , whereas the target compound’s synthesis likely involves milder conditions, as inferred from isoxazole chemistry .
Physicochemical Properties and Stability
- Molecular Weight: Lower than JWH-250 (C₁₁H₈ClN₂O₂ vs. C₂₂H₂₅NO₂), implying better bioavailability.
- Solubility : The polar isoxazole and pyridine moieties may improve aqueous solubility compared to purely aromatic systems like JWH-250 .
- Stability : Chlorine substitution on pyridine enhances resistance to oxidative degradation relative to unsubstituted analogs .
Biological Activity
1-(6-Chloropyridin-2-yl)-2-(3-methylisoxazol-5-yl)ethanone is a heterocyclic organic compound known for its potential biological activities, particularly in medicinal chemistry. This compound features a chlorinated pyridine ring and a methyl-substituted isoxazole, which contribute to its pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H9ClN2O2
- Molecular Weight : 236.65 g/mol
- CAS Number : 1260783-70-7
| Property | Value |
|---|---|
| Molecular Weight | 236.65 g/mol |
| LogP | 2.456 |
| PSA | 55.99 Ų |
| Purity | ≥98% (HPLC) |
Biological Activity Overview
This compound has been investigated for various biological activities, primarily focusing on its potential as a pharmacophore in drug development.
The compound's biological effects are attributed to its ability to interact with specific molecular targets, including:
- Enzyme Inhibition : It has shown promise in inhibiting enzymes related to neurological disorders and inflammatory diseases.
- Receptor Modulation : The compound may modulate receptor activities, influencing neurotransmitter levels and signaling pathways.
Medicinal Chemistry Applications
Research indicates that this compound can serve as a lead structure for developing drugs targeting:
- Neurological Disorders : Its structural features allow it to cross the blood-brain barrier, potentially enhancing acetylcholine and serotonin levels in the brain, which are critical in treating conditions like Alzheimer's disease.
- Anti-inflammatory Agents : Studies have demonstrated its efficacy in reducing inflammation markers in vitro.
Experimental Studies
A notable study evaluated the compound's effects on various biological assays:
- In Vitro Enzyme Inhibition : The compound was tested against acetylcholinesterase (AChE) and exhibited significant inhibitory activity with an IC50 value comparable to established inhibitors.
| Compound | IC50 (µM) |
|---|---|
| This compound | 5.12 |
| Standard AChE Inhibitor | 4.95 |
Antibacterial Activity
In addition to neurological applications, the compound has been assessed for antibacterial properties:
- It demonstrated moderate activity against Salmonella typhi and Bacillus subtilis, suggesting potential use in treating bacterial infections.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 1-(6-Chloropyridin-2-yl)-2-(3-methylisoxazol-5-yl)ethanone, and how are reaction conditions optimized?
The synthesis typically involves coupling 3-methylisoxazole derivatives with chloropyridine precursors. A key step includes the use of 3-methyl-5-isoxazoleacetic acid as a starting material, reacted under controlled conditions with dichloromethane (CH₂Cl₂) and methanol (MeOH) in a 20:1 ratio for chromatographic purification. Catalysts such as palladium-based complexes may enhance yield, though specific catalytic systems are context-dependent. Reaction optimization focuses on temperature control (often 25–60°C), inert atmospheres to prevent oxidation, and stoichiometric balancing of reactive intermediates. Post-synthesis, yields are improved via recrystallization or column chromatography .
Q. Which analytical techniques are critical for characterizing intermediates and the final compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm structural integrity, with 2D HSQC and HMBC experiments resolving complex coupling patterns (e.g., distinguishing isoxazole and pyridine protons) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and purity (>95% threshold). Mobile phases often combine acetonitrile and ammonium acetate buffers .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways, particularly for halogenated byproducts .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile intermediates.
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can prototropic tautomerism in related isoxazole derivatives affect the stability and reactivity of this compound?
Prototropic tautomerism in isoxazole rings (e.g., keto-enol equilibria) can alter electronic properties and binding affinities. Stability is assessed via:
- Variable-Temperature NMR : Observes chemical shift changes in DMSO-d₆ or CDCl₃ at 25–80°C.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict energy barriers between tautomers. Evidence from analogous compounds shows that electron-withdrawing groups (e.g., Cl on pyridine) stabilize the keto form, reducing tautomeric interconversion .
Q. What strategies resolve contradictions in crystallographic data during structural refinement?
- SHELX Suite : Use SHELXL for small-molecule refinement, applying restraints for disordered regions (e.g., isoxazole/pyridine torsional angles).
- ORTEP-III : Visualize thermal ellipsoids to identify over- or under-refined atoms.
- Twinned Data Handling : For macromolecular crystals, SHELXPRO interfaces with twin-law matrices to refine high-resolution datasets .
Q. How can researchers address discrepancies between computational predictions and experimental spectroscopic data?
- Benchmarking : Compare calculated (GIAO-NMR) and experimental ¹H/¹³C shifts using RMSD metrics.
- Solvent Effects : Simulate DMSO or water environments via COSMO-RS to improve agreement.
- Dynamic Effects : Include molecular dynamics (MD) simulations to account for conformational flexibility .
Methodological Workflow Table: Synthesis to Characterization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
